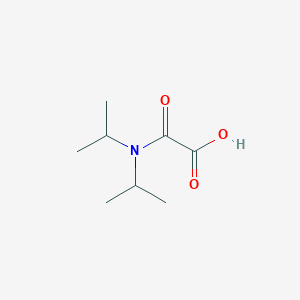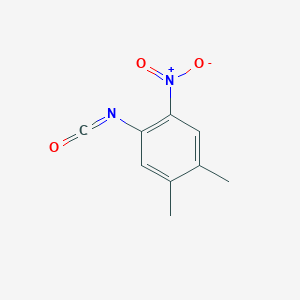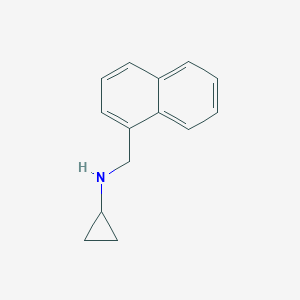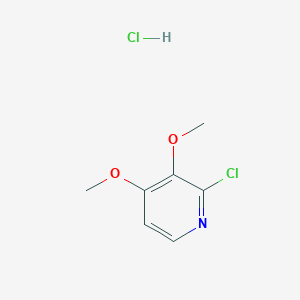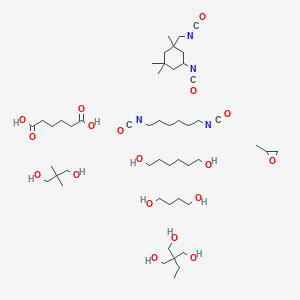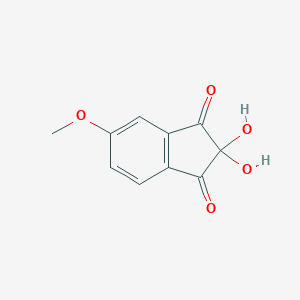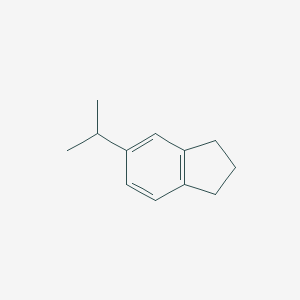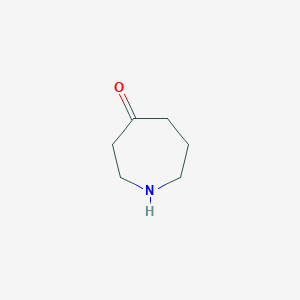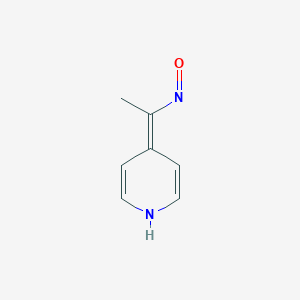
4-Acetylpyridine oxime
概要
説明
4-Acetylpyridine oxime is a chemical compound with the linear formula C7H8N2O . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of 4-Acetylpyridine oxime involves a reaction with hydroxylamine hydrochloride, which forms a precipitate rapidly . The reaction mixture is stirred at low temperatures for a couple of hours, and then the precipitate is collected by suction filtration and washed with cold water .Molecular Structure Analysis
The molecular structure of 4-Acetylpyridine oxime is represented by the linear formula C7H8N2O . It has a molecular weight of 136.155 .Chemical Reactions Analysis
4-Acetylpyridine oxime is a versatile synthetic intermediate . It has been used in the synthesis of new 3,5-dimethyl-4-substituted pyridines . The sequence takes advantage of the steric influence exerted by substituents attached to the pyridine nucleus at the 3- and 5-positions on functional groups at the 4-position .Physical And Chemical Properties Analysis
4-Acetylpyridine oxime is a dark amber liquid . It is soluble in water . It is probably combustible . It is incompatible with strong oxidizing agents and strong reducing agents .科学的研究の応用
Synthesis of Self-Crosslinked Terpolymers
4-Acetylpyridine oxime: is used in the synthesis of self-crosslinked terpolymers, which have applications in adhesives, coating materials, semiconductors, catalysts, flame-resistant fibers, ion exchange, and biologically active resins . These terpolymers are valued for their thermal stability and antimicrobial activity, making them suitable for biomedical applications .
Thermal Stability Enhancement
The compound contributes to the thermal stability of polymers. When used in terpolymer synthesis, it helps improve the glass transition temperature (Tg) and overall thermal stability, which is crucial for materials exposed to high-temperature environments .
Antimicrobial Activity
Terpolymers derived from 4-Acetylpyridine oxime exhibit excellent antimicrobial properties. This makes them potential candidates for use in medical devices and implants that require sterile conditions .
Solid-State Mechanism Analysis
The solid-state thermal degradation mechanism of terpolymers involving 4-Acetylpyridine oxime can be studied using methods like the Flynn–Wall–Ozawa method and the Craido method. Understanding these mechanisms is essential for developing materials with predictable degradation patterns, which is important for environmental and biomedical applications .
Activation Energy Determination
4-Acetylpyridine oxime: -based terpolymers’ activation energies can be determined using differential scanning calorimetry. This information is vital for understanding the kinetics of thermal reactions and designing materials with desired reaction rates .
Development of Environmentally Friendly Polymers
Research indicates that 4-Acetylpyridine oxime could play a role in the development of degradable and biocompatible polymers. This aligns with the global push towards reducing environmental pollution caused by non-biodegradable polymer waste .
作用機序
Target of Action
The primary target of 4-Acetylpyridine oxime, like other oximes, is acetylcholinesterase (AChE) . AChE is an essential enzyme for the termination of cholinergic synaptic transmission. Oximes are renowned for their ability to reactivate this enzyme .
Mode of Action
The mechanism of action of oximes, including 4-Acetylpyridine oxime, involves the reactivation of AChE . This is achieved by the oxime’s interaction with the enzyme, leading to its reactivation .
Biochemical Pathways
Oximes have been shown to inhibit over 40 different kinases, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinase (CDK), and others . This wide range of targets indicates that oximes can affect multiple biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
It is known that the compound has a molecular weight of 136155 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Oximes, including 4-Acetylpyridine oxime, are known to display toxic effects on a cellular level . These effects could be explained beyond their action on AChE, indicating that the compound’s action results in molecular and cellular effects .
Action Environment
The action of 4-Acetylpyridine oxime, like other chemical compounds, can be influenced by various environmental factors. For instance, the thermal degradation of polymers, including oximes, has been studied, indicating that temperature can influence the stability and efficacy of these compounds . .
Safety and Hazards
特性
IUPAC Name |
(NZ)-N-(1-pyridin-4-ylethylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-6(9-10)7-2-4-8-5-3-7/h2-5,10H,1H3/b9-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJWWTXSMXGPMI-TWGQIWQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/O)/C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetylpyridine oxime | |
CAS RN |
1194-99-6 | |
| Record name | Ethanone, oxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63918 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-ACETYLPYRIDINE OXIME | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the antimicrobial properties of 4-acetylpyridine oxime and its derivatives?
A: Research indicates that 4-acetylpyridine oxime and its terpolymers exhibit significant antimicrobial activity against a broad spectrum of microorganisms. A study demonstrated the potent inhibitory effect of terpolymers incorporating 4-acetylpyridine oxime, formaldehyde, and either 4-hydroxyacetophenone or 4-hydroxybenzaldehyde against Gram-positive and Gram-negative bacteria, as well as fungi []. This antimicrobial efficacy suggests potential applications in developing novel antimicrobial agents.
Q2: How does the structure of 4-acetylpyridine oxime influence its incorporation into polymers?
A: The structure of 4-acetylpyridine oxime, featuring both an oxime group and a pyridine ring, enables its facile incorporation into polymeric structures. Specifically, the oxime group can react with aldehydes like formaldehyde, while the pyridine ring provides a site for further modification or cross-linking. This versatility allows for the synthesis of diverse terpolymers with tailored properties [, ].
Q3: What insights do thermal studies provide about the stability and degradation of 4-acetylpyridine oxime-based terpolymers?
A: Thermal analysis techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), have been employed to investigate the stability and degradation behavior of terpolymers containing 4-acetylpyridine oxime. These studies revealed valuable information about the thermal stability of these materials and provided insights into their degradation mechanisms. The activation energy (Ea) values for thermal decomposition, determined using the isoconversional Flynn–Wall–Ozawa method, shed light on the degradation kinetics []. Additionally, the application of empirical kinetic models and generalized master plots contributed to a deeper understanding of the degradation pathways of these terpolymers.
Q4: How is 4-acetylpyridine oxime synthesized?
A: 4-Acetylpyridine oxime is synthesized through the reaction of 4-acetylpyridine with hydroxylamine hydrochloride []. This reaction typically yields the (E)-isomer of the oxime.
Q5: Beyond antimicrobial applications, what other potential uses have been explored for 4-acetylpyridine oxime and its derivatives?
A: While antimicrobial activity represents a prominent area of interest, research has also explored the potential of 4-acetylpyridine oxime derivatives in other domains. For instance, these compounds have shown promise as potential acetylcholinesterase ligands [], suggesting possible applications in addressing neurological disorders or as insecticides.
Q6: What spectroscopic techniques are commonly used to characterize 4-acetylpyridine oxime and its derivatives?
A: Fourier-transform infrared spectroscopy (FT-IR) and proton nuclear magnetic resonance (1H NMR) spectroscopy are routinely employed for the structural characterization of 4-acetylpyridine oxime and its polymeric derivatives []. FT-IR analysis helps identify characteristic functional groups, while 1H NMR provides detailed information about the proton environments within the molecule, aiding in structural elucidation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



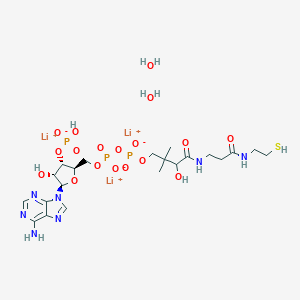
![(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide](/img/structure/B24940.png)
